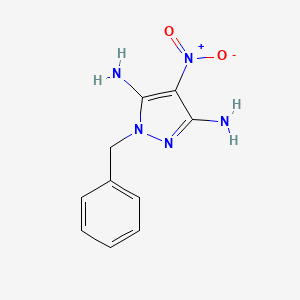

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Description

Properties

Molecular Formula |

C10H11N5O2 |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

1-benzyl-4-nitropyrazole-3,5-diamine |

InChI |

InChI=1S/C10H11N5O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,13) |

InChI Key |

JAPCXJOEFIJPBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=N2)N)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Initial Alkylation with Benzyl Halides

The foundational method for synthesizing 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine involves alkylation of 3,5-dibromo-4-nitropyrazole (CAS: 155601-03-9) with benzyl bromide. As detailed in US Patent 5,663,366, the reaction is conducted in dimethylformamide (DMF) with sodium hydride (NaH) as a base. The alkylation occurs at the pyrazole nitrogen, yielding 1-benzyl-3,5-dibromo-4-nitropyrazole (PubChem CID: 19697238). Key parameters include:

Amination and Reduction Steps

The brominated intermediate undergoes nucleophilic substitution with amines. For example, treatment with dimethylamine in dimethyl sulfoxide (DMSO) replaces one bromine atom, forming 1-benzyl-3-bromo-N,N-dimethyl-4-nitro-1H-pyrazol-5-amine. Subsequent reduction of the nitro group and remaining bromine is achieved via hydrogenation using palladium-on-carbon (Pd/C) under high-pressure hydrogen (41.4 barg).

Alternative Pathway via Pyrazole Nitration and Functionalization

Direct Nitration of Pyrazole Derivatives

Chinese Patent CN102250007A outlines a nitration strategy starting from pyrazole. While this patent primarily targets 3,4-dinitropyrazole, analogous conditions can be adapted for 4-nitropyrazole synthesis. The process involves:

Benzylation of 4-Nitropyrazole

Following nitration, benzylation is performed using benzyl sulfate or benzyl bromide in alkaline media. EP Patent 1,342,716 highlights the use of 2-hydroxyethylhydrazine and alkylation agents to introduce the benzyl group.

Hydrogenation and Final Product Isolation

Catalytic Hydrogenation

The nitro group in 1-benzyl-4-nitropyrazole intermediates is reduced to an amine using hydrogen gas and Pd/C. EP Patent 2,274,286 specifies:

Acid Salt Formation

Post-hydrogenation, the product is isolated as a sulfate or hydrochloride salt. Sulfuric acid is added to the ethanolic solution to precipitate this compound sulfate.

Comparative Analysis of Methods

Critical Challenges and Optimization Strategies

Regioselectivity in Nitration

Nitration of pyrazole often yields mixtures of 3-nitro and 4-nitro isomers. US Patent 5,663,366 addresses this by brominating 4-nitropyrazole to fix the nitro group at the 4-position, ensuring regioselectivity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Therapeutic Applications

Anticancer Activity

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine and its derivatives have shown promise as anticancer agents by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Research indicates that compounds in this class can inhibit CDK activity, leading to reduced proliferation of tumor cells in vitro and in vivo . Specifically, the inhibition of CDK2 and CDK4 has been linked to anticancer effects, with some compounds currently undergoing clinical evaluation .

Autophagy Modulation

Recent studies have identified that certain derivatives of pyrazole compounds can act as autophagy modulators. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated the ability to increase basal autophagy while impairing autophagic flux under nutrient-deficient conditions. This dual action may selectively target cancer cells that rely on autophagy for survival while sparing normal cells . Such mechanisms could provide a novel approach in cancer therapy by exploiting the metabolic vulnerabilities of tumor cells.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the pyrazole ring significantly influence biological activity. For example:

| Compound | Substituent | Activity |

|---|---|---|

| Compound 22 | No substituents | Low activity |

| Compound 23 | Methyl group | High antiproliferative activity |

| Compound 24 | Nitro group | Enhanced CDK inhibition |

These findings suggest that specific modifications can enhance the potency and selectivity of pyrazole derivatives against various targets .

Biological Evaluations

The biological evaluations of this compound include:

In Vitro Studies

Numerous studies have reported the antiproliferative effects of this compound against various cancer cell lines, including pancreatic cancer (MIA PaCa-2). The mechanism involves modulation of mTORC1 activity and disruption of autophagic flux .

In Vivo Studies

Animal models have shown that these compounds can effectively reduce tumor growth and improve survival rates. The pharmacokinetics and metabolic stability of these compounds are also being evaluated to understand their potential for clinical use .

Mechanism of Action

The mechanism of action of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, we analyze structurally analogous pyrazole derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility : Methoxy-substituted derivatives (e.g., 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine) demonstrate improved aqueous solubility due to polar methoxy groups .

Q & A

Q. What are the primary synthetic routes for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation. For example, hydrazine reacts with a 1,3-diketone derivative to form the pyrazole core, followed by nitration and benzylation. A reported method ( ) uses 4-nitro-1H-pyrazole-3,5-diamine suspended in methanol, treated with concentrated HCl to yield the hydrochloride salt (80% yield). Benzylation can be achieved via nucleophilic substitution using benzyl halides under basic conditions. Reaction parameters such as solvent choice (e.g., DMF for polar aprotic environments), temperature (reflux vs. room temperature), and stoichiometry of benzylating agents critically affect purity and yield. Comparative studies suggest that microwave-assisted synthesis may reduce side products compared to traditional heating .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm substituent positions on the pyrazole ring, with nitro and benzyl groups showing distinct shifts (e.g., benzyl protons at ~4.5–5.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar pyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- FT-IR : Nitro groups exhibit strong absorption bands near 1520–1350 cm, while amine stretches appear at ~3300–3500 cm .

Advanced Research Questions

Q. How do electronic effects of the benzyl and nitro groups influence the reactivity of this compound in substitution or redox reactions?

The nitro group is a strong electron-withdrawing moiety, activating the pyrazole ring toward nucleophilic attack at the 4-position. In contrast, the benzyl group provides steric hindrance and electron-donating effects, which can modulate reaction rates. For instance, in reduction reactions (e.g., using LiAlH), the nitro group is preferentially reduced to an amine, while the benzyl group remains intact. Computational studies (e.g., DFT calculations) could further elucidate charge distribution and reactive sites . Experimental data from analogous compounds () show that substituent positioning alters electrophilicity, with 4-nitro derivatives exhibiting faster SNAr reactions compared to 3-nitro isomers .

Q. What strategies can mitigate thermal instability during the synthesis or storage of this compound?

Thermal decomposition studies of nitro-pyrazole derivatives ( ) reveal that stability is pH- and temperature-dependent. Storage at −20°C in inert atmospheres (argon) minimizes degradation. Incorporating stabilizing agents (e.g., cellulose derivatives) or co-crystallization with non-reactive counterions (e.g., perchlorate) can enhance shelf life. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for identifying decomposition thresholds (~180–220°C for nitro-pyrazoles) .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). For example, a derivative may show potent kinase inhibition in vitro but poor bioavailability due to low solubility. Methodological solutions include:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing benzyl with p-fluorobenzyl) to isolate activity trends .

- Metabolic Profiling : LC-MS/MS to track degradation products in biological matrices.

- Co-crystallization with Targets : X-ray structures of enzyme-inhibitor complexes (e.g., with cytochrome P450 isoforms) can clarify binding modes .

Methodological and Analytical Challenges

Q. What advanced computational methods are suitable for predicting the physicochemical properties of this compound?

Machine learning models trained on energetic materials ( ) can predict solubility, logP, and thermal stability. Quantum mechanical calculations (e.g., COSMO-RS for solvation energy) and molecular dynamics simulations assess crystallinity and polymorph formation. For instance, ML-assisted high-throughput screening identified optimal nitro-group orientations for minimal hygroscopicity in pyrazole-based explosives .

Q. How can regioselectivity challenges in benzylation or nitration steps be addressed?

- Nitration : Use mixed acids (HNO/HSO) at controlled temperatures (0–5°C) to favor 4-nitro over 3-nitro isomers .

- Benzylation : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reactivity of benzyl halides in biphasic systems, achieving >90% regioselectivity for N1-benzylation .

Applications in Materials Science

Q. What role does this compound play in the development of energetic materials?

Nitro-pyrazoles are precursors for high-energy-density compounds (HEDCs). For example, lead salts of nitro-pyrazole derivatives ( ) exhibit detonation velocities >8000 m/s, comparable to RDX. The benzyl group enhances thermal stability, making these compounds suitable for propellant formulations .

Data Contradiction Analysis

Q. Why do similar pyrazole derivatives exhibit divergent biological or chemical behaviors?

Subtle structural differences (e.g., substituent position, electron-withdrawing/donating groups) drastically alter properties. For instance, replacing benzyl with 3-(trifluoromethyl)benzyl ( ) increases lipophilicity (logP +1.2), improving blood-brain barrier penetration. Comparative XRD data ( ) show that crystal packing efficiencies vary with substituent bulkiness, affecting melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.